molecular formula C20H22ClF3N8O3S B1662817 Defactinib hydrochloride CAS No. 1073160-26-5

Defactinib hydrochloride

Katalognummer B1662817
CAS-Nummer: 1073160-26-5
Molekulargewicht: 547 g/mol
InChI-Schlüssel: RCHQNUQAHJNRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Defactinib hydrochloride, also known as VS-6063 or PF-04554878, is a novel FAK inhibitor . It has been investigated for the treatment of Malignant Pleural Mesothelioma . The chemical formula of Defactinib hydrochloride is C20H21F3N8O3S .


Molecular Structure Analysis

Defactinib hydrochloride belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring . The molecular weight of Defactinib hydrochloride is 510.5 .


Physical And Chemical Properties Analysis

Defactinib hydrochloride is a white solid . Its molecular formula is C20H22ClF3N8O3S and it has a molecular weight of 546.954 Da .

Safety And Hazards

Defactinib hydrochloride is classified as having acute toxicity when ingested, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Zukünftige Richtungen

Defactinib hydrochloride is currently in Phase II for Metastatic Melanoma . It has shown promising preliminary efficacy in combination with other medications for various types of cancer . Future studies may require the incorporation of more potent chemotherapy . Additionally, the benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .

Eigenschaften

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHQNUQAHJNRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defactinib hydrochloride

CAS RN

1073160-26-5
Record name Defactinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEFACTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defactinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Defactinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Defactinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Defactinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Defactinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Defactinib hydrochloride

Citations

For This Compound
25
Citations
K Moore, A Walter - Drugs of the Future, 2014 - access.portico.org
Defactinib (VS-6063, formerly PF-04554878) is a second-generation focal adhesion kinase 1 (FAK1) and proline-rich tyrosine kinase 2 (PYK2, FAK2) inhibitor. FAKs regulate cell …
Number of citations: 3 access.portico.org
NF Loss - 2019 - classic.clinicaltrials.gov
… VS-6063 (defactinib hydrochloride) in combination with other agents could cause an exacerbation of any adverse event currently known to be caused by the other agent, or the …
Number of citations: 0 classic.clinicaltrials.gov
J He, S Zhang, Z Qiu, X Li, H Huang, W Jin… - Journal of the …, 2021 - journals.lww.com
… VS-4718, GSK2256098, and defactinib hydrochloride at 200 nM slightly decreased the … In the MDCK cyst model, we found that VS-4718 and defactinib hydrochloride attenuated the …
Number of citations: 8 journals.lww.com
Y He, J Luo, Y Zhang, Z Li, F Chen, W Song… - Materials Science and …, 2020 - Elsevier
The inflammatory response is the first and inevitable event after implant surgery in vivo, in which the macrophages M1 polarization is mediated. Numerous publications indicate that the …
Number of citations: 39 www.sciencedirect.com
Y He, Z Li, X Ding, B Xu, J Wang, Y Li, F Chen, F Meng… - Bioactive Materials, 2022 - Elsevier
Macrophages and osteoclasts are both derived from monocyte/macrophage lineage, which plays as the osteoclastic part of bone metabolism. Although they are regulated by bone …
Number of citations: 31 www.sciencedirect.com
T Sun, K Zhang, RP Pangeni, J Wu, W Li, Y Du… - Molecular Cancer …, 2021 - AACR
… Defactinib hydrochloride, a FAK inhibitor, which inhibits FAK phosphorylation at Tyr397, was purchased from MedChemExpress and used at a concentration of 1 μmol/L. Parthenilide, …
Number of citations: 18 aacrjournals.org
T Sun, K Zhang, RP Pangeni, W Li, Y Du, S Chaurasiya… - 2020 - researchsquare.com
… Defactinib hydrochloride, a FAK inhibitor which inhibits FAK phosphorylation at Tyr397, was purchased from MedChemExpress (USA) and used at a concentration of 1µM. Parthenilide, …
Number of citations: 1 www.researchsquare.com
S Jonckheere, J Adams, D De Groote… - Cells Tissues …, 2022 - karger.com
Metastasis is the spread of cancer cells from the primary tumour to distant sites and organs throughout the body. It is the primary cause of cancer morbidity and mortality, and is …
Number of citations: 64 karger.com
A Lan, C Lv, J Wang, L Yang, R Du, H Li, Y Yu, C Ren… - 2022 - researchsquare.com
Glia maturation factor-γ (GMFG) is reported to regulate actin cytoskeleton remodeling through the facilitation of actin debranching and nucleation suppression, which may be associated …
Number of citations: 4 www.researchsquare.com
FY Cao, XP Zhou, J Su, XH Yang, FH Mu… - Anti-Cancer Agents …, 2016 - ingentaconnect.com
Focal adhesion kinase (FAK) is a non-receptor tryosine kinase that plays a vital role in tumor cell survival, proliferation and migration. It has been shown that inhibiting the activity of FAK …
Number of citations: 9 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.